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Introduction

Atranol, a naturally occurring phenolic compound found in lichens such as oakmoss (Evernia
prunastri), is a known skin sensitizer and a common cause of allergic contact dermatitis related
to fragrance ingredients. Accurate assessment of the skin sensitization potential of atranol and
related substances is crucial for the safety evaluation of cosmetics, fragrances, and other
consumer products. This document provides detailed application notes and experimental
protocols for evaluating the skin sensitization potential of atranol using a battery of validated in
chemico and in vitro test methods: the Direct Peptide Reactivity Assay (DPRA), the
KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).

These assays are aligned with the Adverse Outcome Pathway (AOP) for skin sensitization,
which outlines the key biological events from the initial molecular interaction to the adverse
outcome of allergic contact dermatitis. By addressing different key events in this pathway, a
weight-of-evidence approach using data from these assays can provide a robust assessment
of a substance's sensitization potential without the use of animal testing.

The Adverse Outcome Pathway (AOP) for Skin
Sensitization
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The AOP for skin sensitization provides a framework for understanding the mechanistic
progression of this toxicological endpoint. It consists of four key events:

» Molecular Initiating Event (MIE): The covalent binding of the chemical (hapten) to skin
proteins. The DPRA is an in chemico method designed to assess this event.

o Keratinocyte Activation: The haptenated proteins cause stress signals in keratinocytes,
leading to the activation of inflammatory and cytoprotective pathways, such as the
Keapl/Nrf2/ARE pathway. The KeratinoSens™ assay is an in vitro method that measures
this activation.

» Dendritic Cell Activation: Dendritic cells (DCs) are activated by the inflammatory signals from
keratinocytes and direct interaction with haptens. This activation involves the upregulation of
co-stimulatory molecules and cytokines. The h-CLAT is an in vitro assay that models this key
event.

o T-Cell Proliferation and Activation: Activated DCs migrate to the draining lymph nodes and
present the hapten-protein complex to naive T-cells, leading to their proliferation and
differentiation into allergen-specific memory T-cells.

The following diagram illustrates the logical relationship of the AOP for skin sensitization.
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Figure 1: Adverse Outcome Pathway for Skin Sensitization.

Quantitative Data Summary
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The following tables summarize the quantitative data for Atranol from the DPRA,
KeratinoSens™, and h-CLAT assays, as well as comparative data from the in vivo Local Lymph
Node Assay (LLNA).

Table 1: DPRA Results for Atranol

Reactivity o
Parameter Result T Prediction
Classification

) ) Data to be obtained
Cysteine Depletion
from Avonto et al., - -

%
(%) 2021
Data to be obtained
Lysine Depletion (%) from Avonto et al., - -
2021
Data to be obtained
Mean Depletion (%) from Avonto et al., Moderate to High Sensitizer

2021

Table 2: KeratinoSens™ Results for Atranol

Parameter Result Prediction

Data to be obtained from N
ECL1.5 (uM) Positive
Avonto et al., 2021

Data to be obtained from

IC50 (uM) .
Avonto et al., 2021

Maximum Fold Induction Data to be obtained from

(Imax) Avonto et al., 2021

Table 3: h-CLAT Results for Atranol
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Parameter Result Prediction

Data to be obtained from

CV75 /mL
(hg ) Avonto et al., 2021

Data to be obtained from N
EC150 for CD86 (ug/mL) Positive
Avonto et al., 2021

Data to be obtained from N
EC200 for CD54 (pg/mL) Positive
Avonto et al., 2021

Minimum Induction Threshold Data to be obtained from
(MIT) (ng/mL) Avonto et al., 2021

Table 4: LLNA Result for Atranol

Parameter Result Potency Classification

EC3 (% wiv) 0.6[1] Moderate Sensitizer

Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the depletion of synthetic peptides
containing cysteine and lysine following incubation with a test chemical, modeling the
molecular initiating event of skin sensitization.[1][2][3][4]

Cysteine-containing peptide (Ac-RFAACAA-COOH)

Lysine-containing peptide (Ac-RFAAKAA-COOH)

Atranol

Acetonitrile (ACN)

Ammonium acetate buffer

Phosphate buffer
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e High-Performance Liquid Chromatography (HPLC) system with UV detector

e Preparation of Peptide Solutions: Prepare fresh solutions of the cysteine peptide in
phosphate buffer and the lysine peptide in ammonium acetate buffer.

e Preparation of Atranol Solution: Prepare a stock solution of atranol in a suitable solvent,
typically acetonitrile.

e Incubation: Mix the atranol solution with each peptide solution in appropriate ratios (e.g.,
1:10 for cysteine and 1:50 for lysine). Incubate the mixtures for 24 hours at room
temperature.

o Sample Analysis: Following incubation, analyze the samples using HPLC with UV detection
to determine the remaining concentration of each peptide.

o Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine
relative to a reference control. The mean depletion is used to classify the reactivity of the
substance.

The workflow for the DPRA is depicted in the following diagram.
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DPRA Experimental Workflow

Start

l

Prepare Peptide and
Atranol Solutions

'

Incubate Atranol with
Cysteine and Lysine Peptides

:

Analyze by HPLC-UV

'

Calculate Peptide Depletion (%)

'

Classify Reactivity

'

End

Click to download full resolution via product page

Figure 2: DPRA Experimental Workflow.

KeratinoSens™ Assay - OECD TG 442D
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The KeratinoSens™ assay is an in vitro method that uses a human keratinocyte cell line
containing a luciferase gene under the control of the antioxidant response element (ARE). This
assay measures the activation of the Keapl-Nrf2 pathway, a key event in keratinocyte
activation by sensitizers.

Electrophilic substances like atranol can modify cysteine residues on the Keap1l protein,
leading to the dissociation of the Nrf2 transcription factor. Nrf2 then translocates to the nucleus,
binds to the ARE, and initiates the transcription of cytoprotective genes, including the luciferase
reporter gene in the KeratinoSens™ cell line.

The following diagram illustrates the Keap1-Nrf2 signaling pathway.
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Figure 3: Keapl1-Nrf2 Signaling Pathway in KeratinoSens™.
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KeratinoSens™ cell line (HaCaT cells with luciferase reporter)

Cell culture medium and supplements

Atranol

Dimethyl sulfoxide (DMSO)

Luciferase substrate

96-well plates

Luminometer

MTT or other viability assay reagents

Cell Seeding: Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours.

Preparation of Atranol Dilutions: Prepare a stock solution of atranol in DMSO and create a
serial dilution series.

Cell Treatment: Expose the cells to the various concentrations of atranol for 48 hours.
Include a solvent control (DMSO) and a positive control.

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a
luminometer.

Cytotoxicity Assay: In a parallel plate, assess cell viability using an appropriate method (e.g.,
MTT assay) to ensure that luciferase induction is not due to cytotoxicity.

Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control.
Determine the EC1.5 (the concentration at which luciferase activity is induced 1.5-fold) and
the IC50 (the concentration that reduces cell viability by 50%).

The workflow for the KeratinoSens™ assay is depicted in the following diagram.
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Figure 4: KeratinoSens™ Experimental Workflow.
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Human Cell Line Activation Test (h-CLAT) - OECD TG
442E

The h-CLAT is an in vitro method that assesses the activation of dendritic cells by measuring
the expression of the co-stimulatory molecules CD86 and CD54 on the surface of THP-1 cells,
a human monocytic leukemia cell line.

THP-1 cell line

Cell culture medium and supplements

Atranol

Fluorescently labeled antibodies against human CD86 and CD54
Flow cytometer

Propidium iodide (PI) or other viability dye

Cell Culture: Culture THP-1 cells in appropriate medium.

Cytotoxicity Assay: Perform a preliminary cytotoxicity assay to determine the CV75 value
(the concentration of atranol that results in 75% cell viability).

Cell Treatment: Based on the CV75, expose THP-1 cells to a range of atranol
concentrations for 24 hours.

Antibody Staining: After incubation, stain the cells with fluorescently labeled anti-CD86 and
anti-CD54 antibodies. Also, stain with a viability dye like PI.

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels of
CD86 and CD54 on viable cells.

Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54
compared to the solvent control. Determine the EC150 for CD86 (concentration for 150%
RFI) and EC200 for CD54 (concentration for 200% RFI).

The workflow for the h-CLAT is depicted in the following diagram.
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h-CLAT Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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